Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Antimicrobial SAR Triazinoindole derivatives

Structural fidelity is critical in triazinoindole SAR-generic substitution of the N-allyl side chain invalidates comparative activity studies. This compound (CAS 603947-43-9) ensures batch-to-batch reproducibility with its defined 8-methoxy substitution and N-allyl thioether handle for further functionalization. • Class-level antifungal MIC: 0.25-16 µg/mL against Candida spp., Aspergillus spp., and Cryptococcus neoformans • Antibacterial MIC: 6.25-50 µg/mL (Gram-negative panel) • N-allyl handle enables click-chemistry library expansion • Calculated logP ~2.5; balanced lipophilicity for QSPR benchmarking Specify exact CAS to maintain SAR data integrity across experimental batches.

Molecular Formula C15H15N5O2S
Molecular Weight 329.4 g/mol
Cat. No. B12594792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-
Molecular FormulaC15H15N5O2S
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C
InChIInChI=1S/C15H15N5O2S/c1-3-6-16-12(21)8-23-15-18-14-13(19-20-15)10-7-9(22-2)4-5-11(10)17-14/h3-5,7H,1,6,8H2,2H3,(H,16,21)(H,17,18,20)
InChIKeyRKDGHGCAPVVNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triazinoindole Acetamide Core Structure


The compound, formally Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- (CAS 603947-43-9), belongs to the 1,2,4-triazino[5,6-b]indole class—a privileged scaffold in medicinal chemistry. It features an 8-methoxy substituent on the indole ring, a thioether-linked acetamide side chain at position 3, and an N‑allyl terminal group . This architecture is consistent with known bioactive triazinoindoles that exhibit antiviral, antifungal, and anticancer properties [1].

1
Antimicrobial screening studies
Scaffold-supported fit for Gram‑positive and Gram‑negative panel screening
2
Antifungal screening context
Broad‑spectrum in vitro profiling against Candida, Aspergillus, and Cryptococcus
3
Pharmacophore reference probe
Allyl‑substituted triazinoindole core for structure‑activity relationship studies

Compound-Specific Substitution Risks


Minor structural alterations on the triazinoindole scaffold profoundly shift biological activity. For instance, replacing the N‑allyl acetamide side chain with N‑propyl (CAS 603947‑47‑3) or N‑butyl (CAS 603947‑48‑4) alters lipophilicity, hydrogen‑bonding capacity, and target engagement, while halogen substitution at the 8‑position (e.g., 8‑chloro analogs) significantly modulates antimicrobial potency [1]. Therefore, procurement or experimental protocols must specify the exact compound to ensure reproducibility and data integrity, as generic substitution risks invalidating comparative structure–activity relationship conclusions [2].

Target N‑allyl acetamide CAS 603947‑43‑9
Potential substitute N‑butyl / N‑propyl analogs (CAS 603947‑48‑4 / 603947‑47‑3)
Lipophilicity and hydrogen‑bonding shifts may alter target engagement and cannot be assumed interchangeable.
Target 8‑methoxy triazinoindole
Potential substitute 8‑chloro analog
Halogen substitution at the 8‑position may significantly modulate antimicrobial potency and solubility profile.
Target 1,2,4‑triazino[5,6‑b]indole specific side‑chain
Potential substitute Pan‑triazinoindole acetamide
Activity profiles are highly sensitive to side‑chain substitution; generic scaffold substitution risks invalid structure‑activity conclusions.

Quantitative Differentiation Profile


Antimicrobial Activity Profile

A closely related series of N‑aryl‑2‑(5H‑[1,2,4]triazino[5,6‑b]indol‑3‑ylsulfanyl)acetamides exhibited MIC values lower than the standard drug against multiple microbial strains, with the most active compounds achieving MICs as low as 6.25 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli [1]. Although the target compound bears an N‑allyl side chain, its core pharmacophore is identical to the series, suggesting comparable or improved activity due to the allyl group’s favorable electronic properties [2].

Antimicrobial Activity Profile
Class-level inference
Predicted within comparator range
MIC ~6.25–100 µg/mL against S. aureus and E. coli
Supports antimicrobial screening context
Broth microdilution; ATCC 25923 / 25922. Data to verify for target compound.
Antimicrobial SAR Triazinoindole derivatives

Antifungal Spectrum

A novel series of triazino[5,6‑b]indoles demonstrated broad‑spectrum antifungal activity in vitro with MIC ranges of 0.25–4 µg/mL for Candida albicans, 0.25–16 µg/mL for Candida sp., 1–8 µg/mL for Aspergillus spp., and 0.25–16 µg/mL for Cryptococcus neoformans [1]. The target compound shares the same heterocyclic core; thus, similar antifungal potency is anticipated, though the 8‑methoxy group may confer additional binding affinity to fungal CYP51 [2].

Antifungal Spectrum
Class-level inference
Predicted MIC 0.25–16 µg/mL
against Candida, Aspergillus, Cryptococcus
Supports antifungal screening context
CLSI M27‑A2 / M38‑A. Direct measurement required.
Antifungal Candida Cryptococcus

Physicochemical Properties

The target compound (MW 329.38 g/mol, logP ~2.5, 5 HBA, 2 HBD) occupies a drug‑like chemical space intermediate between the more lipophilic N‑butyl analog (MW 345.42, logP ~3.1) and the N‑propyl analog (MW 331.39, logP ~2.8) . This balanced profile suggests improved solubility/permeability trade‑off, which is critical for both oral bioavailability and in vitro assay compatibility.

Physicochemical Properties
Cross-study comparable
MW 329.38, logP ~2.5
ΔlogP = -0.3 to -0.6 vs bulkier N‑alkyl analogs
Supports solubility/permeability profiling
Estimated logP; experimental validation advised.
Drug‑likeness Lipophilicity SAR

Optimal Application Scenarios


Antimicrobial Lead Optimization

Based on class‑level evidence of low‑micromolar MICs (6.25–50 µg/mL) for structurally related triazinoindole acetamides [1], the target compound should be prioritized as a core scaffold for systematic derivatization aimed at improving Gram‑negative activity. Its N‑allyl side chain can serve as a handle for further functionalization (e.g., click chemistry) to generate focused libraries.

Antifungal Drug-Resistance Screening

Given the broad‑spectrum antifungal activity of triazino[5,6‑b]indoles (MIC 0.25–16 µg/mL) [2], procurement of this compound is strategic for panels targeting azole‑resistant Candida auris or Aspergillus fumigatus, where novel chemotypes are urgently needed.

Physicochemical Benchmarking for QSPR

With a calculated logP of ~2.5 and a moderate molecular weight, the target compound can serve as a balanced reference point in lead optimization programs that aim to modulate lipophilicity while retaining the triazinoindole pharmacophore . Its properties can be compared directly with the N‑butyl and N‑propyl analogs to establish quantitative structure–property relationships (QSPR).

Picornavirus Antiviral Discovery

Historical patent data demonstrate that 3‑substituted triazino[5,6‑b]indoles exhibit selective antiviral activity against picornaviruses at sub‑cytotoxic concentrations [3]. The target compound, bearing a unique N‑allyl thioether side chain, is a logical candidate for rescreening against contemporary enterovirus strains.

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Allyl side‑chain handle for derivatization
Gram‑negative activity improvement panel
Antifungal resistance screening
Triazinoindole core pharmacophore
Azole‑resistant Candida auris / Aspergillus fumigatus panels
Physicochemical QSPR benchmarking
Moderate logP and molecular weight
Lipophilicity modulation vs N‑butyl / N‑propyl analogs
Antiviral discovery screening
Selective picornavirus activity background
Rescreening against contemporary enterovirus strains
Research-use context. Applications listed are based on class-level evidence and historical data; direct target-compound validation is advised before procurement for critical assays.
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